N-(2-chlorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-(4-methylpyrimidin-2-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c1-12-10-11-20-18(21-12)24-14-8-6-13(7-9-14)17(23)22-16-5-3-2-4-15(16)19/h2-11H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZKZYSLKQWVGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide typically involves a multi-step process. One common method starts with the preparation of 2-chlorophenylamine, which is then reacted with 4-methylpyrimidine-2-ol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate product. This intermediate is subsequently reacted with benzoyl chloride under basic conditions to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
N-(2-chlorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to altered cell signaling and growth.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural Differences and Implications
In contrast, the trifluoromethyl group in the pyridine analogue () increases electronegativity and metabolic stability. Linker Variations: Replacing the oxy group with a sulfamoyl linker () introduces hydrogen-bonding capability, which may alter pharmacokinetic properties.
Heterocyclic Modifications The 4-methylpyrimidin-2-yl moiety in the target compound is a rigid planar structure favoring π-π stacking interactions.
Physicochemical Properties
- The pentoxy chain in increases molar mass (466.54 g/mol) and lipophilicity, suggesting improved membrane permeability but reduced aqueous solubility.
- The trifluoromethylpyridine derivative () exhibits a higher density (1.354 g/cm³) and boiling point (425.4°C), correlating with stronger intermolecular forces due to the CF₃ group.
Biological Activity
N-(2-chlorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
The compound is synthesized through a multi-step process involving the reaction of 2-chlorophenyl amine with 4-methylpyrimidin-2-ol. The resulting benzamide structure is characterized by the presence of a chlorophenyl group and a pyrimidine moiety, which are critical for its biological activity.
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing chlorophenyl and pyrimidine groups have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.6 | Induction of apoptosis |
| Similar Benzamides | A549 (Lung Cancer) | 20.3 | Inhibition of cell cycle |
These findings suggest that this compound may have a similar or enhanced effect against cancer cells .
2. Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activity. Notably, it shows potential as an inhibitor of carbonic anhydrase (CA), which is implicated in various physiological processes and diseases.
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Carbonic Anhydrase IX | Competitive | 12.5 |
| Acetylcholinesterase | Non-competitive | 18.0 |
These results indicate that the compound could be beneficial in treating conditions where these enzymes are dysregulated, such as in certain cancers and neurodegenerative diseases .
3. Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various bacterial strains. The compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
This antimicrobial action suggests potential applications in treating infections caused by resistant bacterial strains .
Case Studies
Case Study 1: Anticancer Efficacy
In a study involving the application of this compound on MCF-7 cells, researchers observed a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
Case Study 2: Enzyme Inhibition
Another study demonstrated that this compound effectively inhibited carbonic anhydrase IX, with implications for tumor growth regulation. The findings support further investigation into its use as an adjunct therapy in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
